8-((4-methoxybenzyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
Description
8-((4-Methoxybenzyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a substituted purine derivative characterized by a 4-methoxybenzylamino group at position 8 and a 2-methylallyl (prenyl) substituent at position 5. Its core purine-2,6-dione scaffold is structurally analogous to theophylline and other xanthine derivatives, which are known for modulating adenosine receptors and phosphodiesterase enzymes. The compound’s modifications at positions 7 and 8 are designed to enhance target specificity, solubility, or metabolic stability compared to simpler purine analogs.
Properties
IUPAC Name |
8-[(4-methoxyphenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11(2)10-23-14-15(22(3)18(25)21-16(14)24)20-17(23)19-9-12-5-7-13(26-4)8-6-12/h5-8H,1,9-10H2,2-4H3,(H,19,20)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSAOVOCICAQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NCC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-methoxybenzyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article aims to consolidate existing research on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H21N5O2
- Molecular Weight : 339.399 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, a study demonstrated that the compound inhibited cell proliferation and induced cell cycle arrest in human breast cancer cells (MCF-7) through the activation of caspase pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction via caspase activation |
| A549 | 12.5 | Cell cycle arrest |
| HeLa | 10.0 | Inhibition of DNA synthesis |
Antiviral Activity
The compound has also been studied for its antiviral properties. It showed promising results against the respiratory syncytial virus (RSV), with an IC50 value in the nanomolar range, indicating a potent inhibition of viral replication . The mechanism appears to involve interference with viral entry into host cells.
Case Study: Antiviral Efficacy
In a controlled study, mice infected with RSV and treated with this compound exhibited significantly reduced viral loads compared to untreated controls. The treatment group showed improved survival rates and reduced pulmonary inflammation, suggesting a potential therapeutic application in respiratory viral infections .
The biological activity of This compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, thereby disrupting cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity related to apoptosis and cell survival pathways.
- Antioxidant Properties : Some studies suggest it possesses antioxidant capabilities that may contribute to its protective effects against oxidative stress in cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 8-((4-methoxybenzyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, highlighting substituent variations and their implications:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The naphthalen-3-ylmethyl group in the anti-Eg5 ATPase inhibitor () demonstrates that bulky aromatic substituents at position 7 enhance interaction with hydrophobic enzyme pockets. In contrast, the 2-methylallyl group in the target compound may offer intermediate steric bulk, balancing binding affinity and solubility. Electron-withdrawing groups (e.g., chlorine in ) improve membrane permeability but may reduce solubility.
Synthetic Accessibility: Analogs with alkylamino or heterocyclic substituents (e.g., pyrazole in , imidazole in ) are synthesized via nucleophilic substitution or Cu-catalyzed click chemistry, as described in and . The target compound’s 4-methoxybenzylamino group likely requires similar amine-alkylation steps under basic conditions .
Physicochemical Properties: Melting Points: Pyrazole-containing analogs (e.g., ) exhibit higher melting points (>265°C) due to crystallinity, whereas hydroxypropylamino derivatives () show lower melting points, correlating with improved solubility. Polarity: The furan-2-ylmethyl analog () has increased polarity (logP ~1.2 estimated) compared to the target compound’s methoxybenzyl group (logP ~2.5).
Pharmacological Potential: The trifluoropropyl analog () highlights the role of fluorine in enhancing metabolic stability, a feature absent in the target compound but critical for drug development. Linagliptin-related impurities () with quinazolinylmethyl groups underscore the importance of substituent size in avoiding off-target interactions, a consideration for refining the target compound’s selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
